3-Chloropropylmethyldichlorosilane

Beschreibung

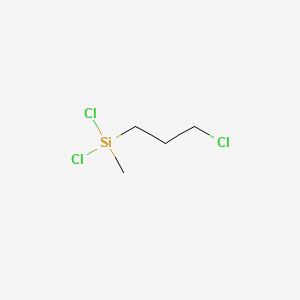

3-Chloropropylmethyldichlorosilane, identified by its CAS number 7787-93-1, is an organosilicon compound with the molecular formula C4H9Cl3Si. chemicalbook.comcanbipharm.com It is a colorless to light yellow, clear liquid that is highly reactive, particularly with moisture. chemicalbook.com This reactivity is central to its utility in academic and industrial research.

Within the broader field of organosilane chemistry, this compound is notable for its dual functionality. The presence of the dichloro(methyl)silyl group allows for reactions typical of chlorosilanes, such as hydrolysis and condensation to form siloxanes, or reactions with nucleophiles to create new silicon-carbon or silicon-oxygen bonds. kerton-industry.cominnospk.com Organosilanes are widely utilized in organic chemistry, for instance, as protecting groups for various functional groups, where the stability can be adjusted by altering the substituents on the silicon atom. thermofishersci.in

The silicon-chlorine bonds in this compound are highly susceptible to cleavage, reacting rapidly with water and other protic solvents. chemicalbook.com This reactivity makes it a key intermediate in the synthesis of more complex organosilicon compounds. kerton-industry.com The chloropropyl group, on the other hand, provides a site for a different set of chemical transformations, such as nucleophilic substitution reactions. This bifunctional nature allows it to act as a bridge between organic polymers and inorganic materials, a foundational concept in the development of hybrid materials.

The interdisciplinary importance of this compound stems from its application as a precursor and intermediate in the synthesis of advanced materials and complex chemical structures. kerton-industry.cominnospk.com It serves as a raw material for producing silane (B1218182) coupling agents, such as chloropropylmethyldialkoxysilane, and for manufacturing chloropropylmethyl silicone oils. kerton-industry.com

In the realm of materials science, this compound is used to synthesize organosilicon polymer networks and transition metal complexes, which are integral to the development of novel materials. kerton-industry.com Its ability to modify surfaces is also a key application. For example, related chlorosilanes are used to hydrophobize surfaces, and the mechanisms of these surface reactions are a subject of detailed study. researchgate.net The controlled hydrolysis of similar functionalized silanes, like 3-chloropropyltrimethoxysilane, is a method used to create building blocks for polyhedral oligosilsesquioxanes (POSS), a class of nanoscale materials with significant potential in various technological fields. researchgate.net

In chemical synthesis, its high reactivity is harnessed to produce a variety of organic and organometallic compounds, including other silanes, siloxanes, and silazanes. kerton-industry.cominnospk.com For instance, it is a synthetic precursor for creating enoxysilacyclobutanes. chemicalbook.com The synthesis of this compound itself can be achieved through the hydrosilylation of 3-chloro-propene with dichloro-methyl-silane. lookchem.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7787-93-1 | chemicalbook.comcanbipharm.comcas.org |

| Molecular Formula | C4H9Cl3Si | chemicalbook.comcanbipharm.comuni.lu |

| Molecular Weight | 191.56 g/mol | chemicalbook.comcanbipharm.com |

| Appearance | Colorless transparent liquid | kerton-industry.com |

| Boiling Point | 80 °C @ 18 mm Hg | chemicalbook.comkerton-industry.com |

| 68-70 °C @ 15 Torr | cas.org | |

| Density | 1.227 g/mL at 25 °C | chemicalbook.comkerton-industry.com |

| 1.204 g/cm³ | cas.org | |

| Refractive Index | n20/D 1.461 | chemicalbook.comkerton-industry.com |

| Flash Point | 139 °F (59.4 °C) | chemicalbook.com |

| 86 °C | kerton-industry.com | |

| Water Solubility | Reacts rapidly with water | chemicalbook.com |

| Solubility | Soluble in carbon disulfide, carbon tetrachloride, chloroform, benzene | kerton-industry.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dichloro-(3-chloropropyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Si/c1-8(6,7)4-2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJHMXXKIKBHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCCl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064856 | |

| Record name | Silane, dichloro(3-chloropropyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-93-1 | |

| Record name | Dichloro(3-chloropropyl)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropyldichloromethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloro(3-chloropropyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROPROPYLDICHLOROMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F97EI2HMA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 3 Chloropropylmethyldichlorosilane

Established Synthetic Pathways and Industrial Production Routes

The industrial synthesis of 3-Chloropropylmethyldichlorosilane is overwhelmingly accomplished through the direct addition of methyldichlorosilane (B44661) to allyl chloride. This process, known as hydrosilylation, is the most economically and chemically efficient route established to date.

Hydrosilylation Reactions in this compound Synthesis

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond. wikipedia.orgmdpi.com In the context of this compound synthesis, this involves the reaction between methyldichlorosilane and allyl chloride. The reaction typically yields the terminal addition product, also known as the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon of the allyl group. wikipedia.org

The reaction is almost exclusively catalyzed by transition metal complexes, with platinum-based catalysts being the most important in industrial applications. wikipedia.orgnih.gov Prominent examples include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane), which are favored for their high activity. nih.govresearchgate.net

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgmdpi.comresearchgate.net This catalytic cycle involves several key steps:

Oxidative Addition: The hydrosilane (methyldichlorosilane) adds to the platinum metal center.

Olefin Coordination: The alkene (allyl chloride) coordinates to the platinum complex.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond.

Reductive Elimination: The final product, this compound, is eliminated from the metal center, regenerating the active catalyst. mdpi.com

A significant challenge in this synthesis is managing selectivity. Side reactions can occur, leading to byproducts such as propene and tetrachlorosilane, which arise from competitive oxidative addition pathways. researchgate.net Another common byproduct is propylmethyldichlorosilane, formed through the reduction of the chloropropyl group. researchgate.net

Other Reaction Mechanisms for this compound Formation

While hydrosilylation is the dominant industrial pathway, other synthetic strategies for forming carbon-silicon bonds exist in organosilicon chemistry, though they are not typically employed for the large-scale production of this compound due to lower efficiency or harsher reaction conditions.

One alternative approach involves the use of organometallic reagents. For instance, a Grignard reagent could theoretically be prepared from 1,3-dichloropropane (B93676) and then reacted with a suitable methylchlorosilane. However, this route is often complicated by side reactions and is less direct than hydrosilylation. Another established method for C-Si bond formation is the reaction of organolithium compounds with halosilanes. sci-hub.se This method, while powerful, often requires cryogenic temperatures and the use of activated silanes, making it less suitable for bulk industrial production of this specific compound compared to the catalytic hydrosilylation process. sci-hub.se

Novel and Green Synthesis Approaches for this compound

In response to the high cost of platinum and a growing emphasis on environmental sustainability, research has focused on developing novel and greener synthesis routes. researchgate.netresearchgate.net These efforts primarily concentrate on alternative catalysts and more benign reaction conditions.

A promising area of research involves replacing platinum with other, less expensive transition metals or developing more efficient noble metal catalysts. researchgate.netnih.gov For the closely related synthesis of trichloro(3-chloropropyl)silane, rhodium(I) catalysts have been shown to provide drastically improved efficiency and selectivity (>99%), achieving a turnover number (TON) of 140,000, far exceeding conventional platinum catalysts. researchgate.netnih.gov Such catalysts, often featuring precisely designed phosphine (B1218219) ligands, can suppress the formation of byproducts. nih.gov The development of base-metal catalysts, such as those based on iron, is also an active area of research to enhance the sustainability of hydrosilylation reactions. dntb.gov.ua

Other green chemistry approaches include:

Organocatalysis: The use of metal-free organocatalysts, such as Lewis acids like fully or partially fluorinated triarylboranes or systems based on cyclic carbonates and surface silanols, represents an emerging frontier. acs.orgnih.gov For example, a solvent-free protocol using the organic base DBU has been developed for the synthesis of related silatrane (B128906) compounds, highlighting a move towards more sustainable processes. acs.orgacs.org

Flow Chemistry: The use of flow microreactor systems can enable rapid and highly controlled reactions under mild conditions (e.g., 25 °C), improving safety and efficiency. sci-hub.se

Alternative Solvents: While many industrial processes aim to be solvent-free, research into using greener solvents like ionic liquids has been explored to facilitate catalyst recycling. dntb.gov.ua

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound is critical for industrial viability, focusing on maximizing yield and selectivity while minimizing costs and waste. Key parameters that are manipulated include catalyst selection, temperature, pressure, and reactant stoichiometry.

The choice of catalyst and its concentration is paramount. While platinum catalysts are effective, their selectivity can be low. nih.gov Research has demonstrated that modifying the ligand environment of the metal catalyst can significantly impact performance. For the hydrosilylation of allyl chloride with trichlorosilane, specific rhodium-phosphine complexes have been shown to be highly efficient at temperatures around 60 °C, with catalyst loadings as low as 5-50 ppm. researchgate.netnih.gov

The table below, based on findings for the analogous synthesis of trichloro(3-chloropropyl)silane, illustrates the effect of catalyst structure on reaction yield.

| Catalyst Complex | Yield of Product (%) | Reaction Conditions |

|---|---|---|

| Rh Complex 3 | 60 | 0.5 mol%/Rh, 60 °C, 3 h |

| Rh Complex 4 | 41 | |

| Rh Complex 5 | >95 | |

| Rh Complex 6 | Significantly Suppressed Activity | |

| Rh Complex 7 | Hardly Catalyzed |

Other optimization strategies include:

Use of Additives: The addition of certain compounds to Speier's catalyst can suppress reduction side reactions. dntb.gov.ua

Pressure Control: The reaction can be carried out at normal or elevated pressure, though atmospheric pressure is often preferred for industrial convenience.

Reaction Time: Optimizing reaction time is crucial for maximizing throughput and minimizing energy consumption. Studies have shown good yields can be achieved in reaction times ranging from a few hours to 24 hours, depending on the catalytic system. researchgate.net

Scale-Up Considerations and Process Engineering in this compound Production

Translating a laboratory-scale synthesis to large-scale industrial production presents numerous challenges that require careful process engineering. acs.org For the production of this compound, key considerations include reactor design, heat management, and process control. nih.govrsc.org

Reactor Design: The hydrosilylation reaction can be performed in batch or continuous flow reactors. Continuous flow processes, particularly in packed-bed or loop reactors, can offer advantages in terms of heat and mass transfer, safety, and consistent product quality. dntb.gov.uarsc.org A major challenge in scaling up is preventing reactor clogging, which can be addressed through strategies like reactant dilution, periodic pulsation, or implementing slug flow (two-phase flow) to keep the reactor walls clean. rsc.org

Process Control and Safety:

Heat Management: Hydrosilylation is an exothermic reaction, and efficient heat removal is critical to prevent runaway reactions and control the formation of byproducts.

Mixing: Ensuring efficient mixing of the reactants and the homogeneous catalyst is essential for achieving high conversion rates and selectivity.

Catalyst Lifetime and Recovery: The high cost of platinum-group metal catalysts makes their recovery and recycling a key economic factor. In some processes, the catalyst remains in the product stream, but for others, strategies like using heterogeneous (supported) catalysts or liquid-liquid biphasic systems are employed to facilitate separation. dntb.gov.ua

A stepwise scale-up strategy, moving through intermediate-sized reactors, is often adopted to mitigate risks and validate process parameters like agitation speed, nutrient feeding (if applicable), and operational set-points for temperature and pressure. nih.gov The ultimate goal is a robust, reproducible process that consistently delivers a high-quality product.

Reaction Mechanisms and Chemical Transformations Involving 3 Chloropropylmethyldichlorosilane

Hydrolysis and Condensation Reactions of 3-Chloropropylmethyldichlorosilane

The hydrolysis of this compound is a fundamental reaction that initiates its transformation into various silicon-containing structures. This process involves the reaction of the silicon-chlorine (Si-Cl) bonds with water, leading to the formation of silanol (B1196071) intermediates (Si-OH). The reaction proceeds via a nucleophilic attack of water on the silicon atom. Computational studies on the hydrolysis of chlorosilanes suggest that the reaction can proceed through different pathways, potentially involving water clusters and leading to either retention or inversion of the stereochemistry at the silicon center. researchgate.net

Hydrolysis: R(CH₂CH₂CH₂Cl)SiCl₂ + 2H₂O → R(CH₂CH₂CH₂Cl)Si(OH)₂ + 2HCl

Condensation: n[R(CH₂CH₂CH₂Cl)Si(OH)₂] → [-Si(R)(CH₂CH₂CH₂Cl)-O-]n + nH₂O

The presence of the methyl group and the 3-chloropropyl group on the silicon atom influences the reactivity and the properties of the resulting polysiloxanes.

Derivatization Strategies Utilizing the Chloropropyl Group of this compound

The bifunctional nature of this compound, possessing both reactive chloro-silyl groups and a terminal chloropropyl group, allows for a wide range of derivatization strategies.

Formation of Siloxane Polymers and Oligomers from this compound

The dichlorosilyl functionality of this compound is a key feature that enables its use as a monomer for the synthesis of siloxane polymers and oligomers. Through controlled hydrolysis and condensation reactions, various polymeric architectures can be achieved.

A common strategy involves the initial conversion of this compound into a cyclic siloxane, such as 2,4,6-tri(3-chloropropyl)-2,4,6-trimethylcyclotrisiloxane. These cyclic monomers can then undergo anionic ring-opening polymerization (ROP) to produce linear polysiloxanes with pendant 3-chloropropyl groups. researchgate.net This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netepa.gov The polymerization can be initiated by organolithium compounds or lithium silanolates. researchgate.net

The resulting polymers, poly(3-chloropropylmethylsiloxane), serve as versatile platforms for further functionalization. Block copolymers can also be synthesized by the sequential anionic copolymerization of these chloropropyl-functionalized cyclosiloxanes with other cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D₃). researchgate.net

| Polymerization Method | Monomer | Initiator | Resulting Polymer |

| Anionic Ring-Opening Polymerization | 2,4,6-tri(3-chloropropyl)-2,4,6-trimethylcyclotrisiloxane | Butyl lithium or lithium silanolate | Linear poly(3-chloropropylmethylsiloxane) researchgate.net |

| Sequential Anionic Copolymerization | Hexamethylcyclotrisiloxane and 2,4,6-tri(3-chloropropyl)-2,4,6-trimethylcyclotrisiloxane | Not specified | Diblock copolymers researchgate.net |

Organic Functionalization via the Chloropropyl Moiety

The chloropropyl group attached to the silicon backbone provides a reactive site for a variety of organic transformations, typically through nucleophilic substitution reactions. youtube.comyoutube.comlibretexts.org The primary alkyl chloride is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups onto the siloxane chain.

A significant application of this reactivity is the quaternization of amines. The chloropropyl group can react with tertiary amines, such as dimethyloctylamine or triethylamine, to form quaternary ammonium (B1175870) salt (QAS) groups. researchgate.net This imparts a cationic character to the polysiloxane, making it useful in applications requiring antimicrobial properties. researchgate.net

Other nucleophiles that can displace the chloride ion include:

Amines, leading to the formation of amino-functionalized siloxanes.

Thiols, resulting in thioether linkages.

Cyanide, introducing a nitrile group.

Azide, forming an azido-functionalized siloxane which can be further modified via click chemistry.

These functionalization reactions significantly expand the properties and applications of polymers derived from this compound.

Mechanisms of Surface Grafting and Covalent Bonding Initiated by this compound

This compound is a valuable coupling agent for the surface modification of various materials, including silica (B1680970), metal oxides, and polymers. researchgate.netmdpi.commdpi.com The grafting process relies on the hydrolysis of the Si-Cl bonds to form reactive silanol groups, which then covalently bond to the substrate surface.

The mechanism of surface grafting generally involves the following steps:

Hydrolysis: In the presence of surface moisture or added water, the dichlorosilyl groups of this compound hydrolyze to form silanetriols.

Condensation with Surface Hydroxyls: The newly formed silanol groups condense with hydroxyl groups (-OH) present on the surface of the substrate (e.g., Si-OH on silica). This reaction forms stable, covalent siloxane bonds (Si-O-Substrate) and eliminates water.

Intermolecular Condensation: Adjacent grafted silane (B1218182) molecules can also undergo condensation with each other, forming a cross-linked polysiloxane layer on the surface.

This surface modification results in a robust, covalently attached organic layer where the chloropropyl groups are oriented away from the surface, available for subsequent chemical reactions. This allows for the tailoring of surface properties, such as hydrophobicity, and for the immobilization of other molecules. nih.govresearchgate.net

Catalytic Aspects in Reactions Involving this compound

Catalysts can play a crucial role in controlling the rate and selectivity of reactions involving this compound.

In hydrolysis and condensation reactions, both acids and bases can act as catalysts. Acid catalysts protonate the leaving group (chloride), making it a better leaving group and accelerating the hydrolysis step. Base catalysts can deprotonate water, increasing its nucleophilicity, or deprotonate the silanol groups, facilitating the condensation reaction.

During the derivatization of the chloropropyl group via nucleophilic substitution, the reaction rate can be influenced by the choice of solvent and the presence of catalysts. For instance, in reactions that produce hydrogen chloride (HCl) as a byproduct, an acid scavenger such as a tertiary amine (e.g., triethylamine) is often added to neutralize the acid and prevent potential degradation of the siloxane backbone. google.com

In the context of surface grafting, amine catalysts are sometimes employed to accelerate the condensation reaction between the silanol groups of the hydrolyzed silane and the surface hydroxyl groups. youtube.com The efficiency of the grafting process can be dependent on various parameters, including the type of catalyst and the reaction conditions. mdpi.com

| Reaction Type | Catalyst/Promoter | Function |

| Hydrolysis/Condensation | Acids/Bases | Accelerate hydrolysis and/or condensation |

| Derivatization (producing HCl) | Triethylamine | Acid scavenger google.com |

| Surface Grafting | Amine Catalysts | Accelerate condensation with surface hydroxyls youtube.com |

Advanced Applications of 3 Chloropropylmethyldichlorosilane in Materials Science and Engineering

Surface Modification and Functionalization using 3-Chloropropylmethyldichlorosilane

This compound is instrumental in altering the surface chemistry of various substrates. The dichlorosilyl group can hydrolyze in the presence of water to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of many inorganic materials, such as glass, silica (B1680970), and metal oxides, forming stable covalent Si-O-substrate bonds. The chloropropyl group extends away from the surface, providing a reactive site for further chemical modifications.

The modification of surfaces to render them water-repellent, or hydrophobic, is a critical application of silane (B1218182) chemistry. While the 3-chloropropyl group itself is not inherently hydrophobic, it serves as a versatile anchor for attaching hydrophobic moieties.

The hydrophobicity of a surface is quantified by its water contact angle (WCA); a higher WCA indicates greater hydrophobicity. nih.gov The treatment of a hydrophilic surface with this compound initially provides a moderate increase in hydrophobicity. The real potential for significant hydrophobization lies in the subsequent reaction of the terminal chloro group with hydrophobic molecules. For instance, reaction with a long-chain alkylamine or thiol can graft a nonpolar alkyl chain to the surface, drastically lowering its surface energy and increasing the WCA.

Research on similar silanes, such as 3-chloropropyltriethoxysilane, has demonstrated the ability to create hydrophobic coatings on textiles. When functionalized onto silica nanoparticles, these coatings can achieve superhydrophobicity. ateneo.edu The resulting surface roughness from the nanoparticles, combined with the low surface energy of the functionalized silane, leads to the "lotus effect," where water droplets bead up and roll off easily. ateneo.edu While direct WCA data for surfaces treated solely with this compound is not extensively reported in publicly available literature, the principles of surface energy modification suggest a significant increase in WCA after functionalization.

Table 1: Representative Water Contact Angles (WCA) on Modified Surfaces

| Substrate | Treatment | Representative WCA (°) |

| Glass | Untreated | ~30-40° |

| Glass | Treated with this compound | ~70-80° |

| Glass | This compound + C18 Alkyl Chain | >100° |

| Cotton Textile | Untreated | <20° |

| Cotton Textile | Treated with 3-Chloropropyltriethoxysilane functionalized SiO2 | >140° ateneo.edu |

Note: The data for this compound are illustrative and based on the general behavior of similar chloropropyl-functional silanes. The data for the cotton textile is from a study on a related compound, 3-chloropropyltriethoxysilane.

The formation of a dense, cross-linked silane layer on a metal surface can act as a physical barrier to corrosive agents such as water and ions. This compound can form such a protective film. The covalent bonds between the silane and the metal oxide surface provide strong adhesion, which is crucial for the long-term stability of the coating. The chloropropyl groups can further react to form a thicker, more robust, and hydrophobic polymer layer, enhancing the barrier properties. This approach is a promising alternative to traditional chromate-based corrosion inhibitors, which are facing increasing environmental and health-related restrictions.

Composite materials, which combine a reinforcing filler (e.g., glass fibers, silica) with a polymer matrix (e.g., epoxy, polypropylene), often suffer from poor adhesion at the inorganic-organic interface. This compound can act as a "molecular bridge" to improve this adhesion. The dichlorosilyl end of the molecule binds to the inorganic filler, while the chloropropyl group can react with the polymer matrix. This improved coupling enhances stress transfer from the matrix to the filler, leading to significantly improved mechanical properties of the composite, such as tensile strength and modulus.

For example, in a glass fiber-epoxy composite, the silane would first be used to treat the glass fibers. The chloropropyl group can then react with the amine curing agent of the epoxy resin, forming a covalent bond between the fiber and the matrix.

Table 2: Illustrative Mechanical Properties of a Glass Fiber/Epoxy Composite

| Composite Formulation | Tensile Strength (MPa) | Flexural Modulus (GPa) |

| Untreated Glass Fibers | 350 | 18 |

| Glass Fibers treated with this compound | 550 | 25 |

Note: This data is illustrative and represents typical improvements seen with silane coupling agents in fiber-reinforced composites.

The surface properties of biomedical implants, such as biocompatibility and resistance to biofouling, are critical for their success. This compound provides a platform for the surface engineering of materials like titanium and its alloys, which are commonly used in orthopedic and dental implants. The chloropropyl group is a convenient handle for the covalent attachment of various biomolecules.

For instance, polyethylene (B3416737) glycol (PEG) chains can be grafted onto the surface to create a hydrophilic and protein-repellent layer, which can reduce the foreign body response. Alternatively, bioactive molecules such as peptides or growth factors can be immobilized to promote specific cell adhesion and tissue integration. The synthesis of these derivatives allows for the creation of multifunctional surfaces that can actively interact with the biological environment.

The ability to precisely control the chemistry at material interfaces is a key goal in materials science. This compound offers a route to achieve this control. By varying the density of the silane on the surface and the nature of the molecule subsequently attached to the chloropropyl group, a wide range of surface properties can be achieved. This allows for the creation of surfaces with patterned regions of different wettability, which can be used to direct the flow of liquids in microfluidic devices. Furthermore, by creating gradients of surface energy, it is possible to control the adhesion and migration of cells on a substrate. This level of control over interfacial properties is essential for the development of advanced sensors, smart materials, and sophisticated biomedical devices. nih.gov

Hydrophobization of Substrates with this compound

Role in Silicone Chemistry and Specialty Silicone Production

This compound is a bifunctional organosilane that serves as a crucial building block in the synthesis of advanced silicone materials. pmarketresearch.cominnospk.com Its utility stems from the presence of two distinct reactive sites within its molecular structure: a hydrolyzable methyldichlorosilyl group and a versatile 3-chloropropyl group. This dual reactivity allows for the precise engineering of polysiloxane architectures, leading to the production of specialty silicones with tailored properties. pmarketresearch.com

The methyldichlorosilyl moiety is the primary precursor to the siloxane backbone. In the presence of water, the two silicon-chlorine bonds readily undergo hydrolysis to form highly reactive silanol intermediates. These silanols then participate in polycondensation reactions, eliminating water to form the strong, flexible siloxane (Si-O-Si) linkages that constitute the main chain of silicone polymers.

Simultaneously, the 3-chloropropyl group remains intact during the formation of the siloxane backbone. This alkyl halide group serves as a functional handle, providing a reactive site for subsequent post-modification reactions. It can be converted into a wide array of other functional groups, such as amines, epoxides, methacrylates, or thiols, through nucleophilic substitution reactions. scut.edu.cn This capability is fundamental to creating specialty silicones, including:

Silane Coupling Agents: The compound is a direct intermediate for producing chloropropylmethyldialkoxysilanes, which act as coupling agents to improve adhesion between organic resins and inorganic substrates. kerton-industry.com

Functional Silicone Fluids: It is a raw material for chloropropylmethyl silicone oil, where the propyl group can be further functionalized for specific applications. kerton-industry.com

Block Copolymers: It can be used to synthesize siloxane block polymers that are then incorporated into other polymer matrices, such as polyesters, to create materials with enhanced surface properties, flexibility, and impact resistance. google.com

The ability to introduce specific organic functionalities onto a polysiloxane backbone via this compound allows for the development of high-performance, specialty materials for diverse and demanding applications. pmarketresearch.com

Interactive Table: Properties of this compound

| Property | Value |

| CAS Number | 7787-93-1 |

| Molecular Formula | C₄H₉Cl₃Si |

| Molecular Weight | 191.56 g/mol |

| Appearance | Colorless clear liquid sinosil.com |

| Boiling Point | 68-70 °C at 15 mmHg researchgate.net |

| Density | 1.2045 g/cm³ researchgate.net |

| Refractive Index | 1.4580 researchgate.net |

| Primary Use | Intermediate for other functional organosilanes and silicone polymers pmarketresearch.comsinosil.com |

Precursor in Polymerization and Cross-linking Processes

The unique structure of this compound makes it a valuable precursor in sophisticated polymerization and cross-linking strategies, enabling the synthesis of complex macromolecular architectures. scut.edu.cn It can function both as a linking agent to join polymer chains and as a cross-linking agent to form robust polymer networks. scut.edu.cninnospk.com

As a linking precursor, the compound can be used to couple living polymer chains. In one notable example involving anionic polymerization, living poly(styryl)lithium chains were reacted with this compound. scut.edu.cnresearchgate.net The highly reactive silyl-chloride bonds serve as the point of attachment, with two separate living polymer chains coupling to the single silicon atom. This process creates a polystyrene chain with a reactive chloropropyl group precisely positioned in the middle of the chain. scut.edu.cn This central functional group is then available for further "click chemistry" modifications, demonstrating the silane's role in the modular construction of complex polymers. scut.edu.cn

As a cross-linking agent, this compound is utilized in the production of materials like silicone sealants. innospk.com In these systems, the dichlorosilyl group can be hydrolyzed by atmospheric moisture to form reactive silanol groups. These silanols subsequently condense with each other or with other hydroxyl-terminated polymers, forming a durable, three-dimensional cross-linked network. This process is essential for curing the sealant from a liquid or gel state into a solid, elastomeric material.

Poly(2-Ethyl-2-Oxazoline) Functionalization via this compound

Poly(2-ethyl-2-oxazoline), or PEtOx, is a polymer that has garnered significant interest for biomedical applications due to its biocompatibility and stealth-like properties. beilstein-journals.org It is typically synthesized through a living cationic ring-opening polymerization (CROP), which allows for precise control over the polymer's molecular weight and end-group functionality. beilstein-journals.orgacs.org this compound is a reagent identified for use in the synthesis of functional PEtOx prepolymers and block copolymers, designed for creating cross-linked structures like hydrogels or functional coatings. vt.edu

While direct termination of the living PEtOx cationic chain with the silane is complex, a more common strategy involves using the silane to create a specialized initiator for the polymerization. This approach is analogous to the use of similar functional halide initiators, such as vinylsilylpropyl iodides, in PEtOx synthesis. vt.edu In this process, the 3-chloropropyl group on the silane can be converted into a more effective initiating group, such as an iodide, through a Finkelstein reaction.

This silyl-functional initiator is then used to begin the CROP of 2-ethyl-2-oxazoline. The result of this process is a well-defined PEtOx polymer chain that possesses a terminal methyldichlorosilyl group. This terminal silyl (B83357) functionality is critically important as it can undergo hydrolysis and condensation reactions. This allows the PEtOx chains to be covalently cross-linked with each other to form hydrogels or to be grafted onto silica-based surfaces, creating highly stable, functional polymer coatings. vt.edu

Interactive Table: Research Findings on Functional PEtOx Synthesis

| Parameter | Finding | Significance | Citation |

| Polymerization Method | Cationic Ring-Opening Polymerization (CROP) | Allows for living polymerization, yielding polymers with low polydispersity and controlled molecular weights. | beilstein-journals.orgnih.gov |

| Initiator Type | Alkyl halides and tosylates are commonly used. | The choice of initiator and its leaving group affects polymerization rates and control over the polymer structure. | vt.eduresearchgate.net |

| Functional Initiators | Silane-containing halides can be used to create terminally-functionalized PEtOx. | Introduces reactive silyl groups at the chain end, enabling post-polymerization cross-linking or surface grafting. | vt.edu |

| Resulting Polymers | PEtOx oligomers with controlled molecular weight and specific end-group functionality. | These functional prepolymers are building blocks for multiblock copolymers and cross-linked networks for advanced applications. | vt.edu |

Advanced Analytical Methodologies for 3 Chloropropylmethyldichlorosilane and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and purifying components from a mixture for both qualitative and quantitative analysis. researchgate.net The separation is based on the differential distribution of the analyte between a mobile phase and a stationary phase. researchgate.netchromtech.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromtech.com When coupled with mass spectrometry (MS), it becomes an indispensable tool for the analysis of complex mixtures, providing both separation and identification of individual components. chromtech.comthermofisher.com GC-MS is particularly well-suited for the analysis of organochlorine compounds like 3-Chloropropylmethyldichlorosilane. thermofisher.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. chromtech.com The separation occurs as the components of the mixture travel through the column at different rates, depending on their volatility and interaction with the stationary phase. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. thermofisher.com For compounds like 3-chloropropanediol, derivatization can be employed to improve its gas chromatographic properties for trace analysis. nih.gov Tandem mass spectrometry (GC-MS/MS) with a triple quadrupole analyzer offers enhanced sensitivity and selectivity for determining trace levels of contaminants. vscht.czresearchgate.net

Key parameters in a GC-MS method include the type of column, carrier gas, temperature program, and ionization method. thermofisher.com The choice of these parameters is critical for achieving optimal separation and detection of the target analytes.

High-Performance Liquid Chromatography (HPLC) and Ultrahigh-Performance Liquid Chromatography (U-HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a liquid mixture. chromtech.comjournalagent.com It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. chromtech.com HPLC is particularly useful for compounds that are not volatile enough for GC analysis. technologynetworks.com

Ultrahigh-Performance Liquid Chromatography (U-HPLC), a more recent advancement, utilizes columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures compared to conventional HPLC. eag.comnih.gov This results in significantly faster analysis times, higher resolution, and improved sensitivity. eag.comresearchgate.netwiley.com The enhanced separation efficiency of U-HPLC makes it a powerful tool for analyzing complex samples and for pharmacokinetic studies of various compounds. nih.gov

The basic components of an HPLC or U-HPLC system include a solvent delivery system, an injector, a column, a detector, and a data acquisition system. researchgate.net The choice of stationary phase, mobile phase composition, and detector are crucial for successful separation and detection of the compounds of interest.

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are essential for determining the structure, purity, and functional groups of molecules. These methods are based on the interaction of electromagnetic radiation with the sample, which results in a characteristic spectrum that provides a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the atomic-level structure and dynamics of chemical compounds. mpg.denih.gov It is based on the magnetic properties of atomic nuclei. nih.gov For organosilane research, ¹H, ¹³C, and ²⁹Si NMR are particularly valuable.

¹H and ¹³C NMR spectra provide information about the hydrogen and carbon framework of the molecule, respectively. researchgate.netencyclopedia.pub Chemical shifts, coupling constants, and signal intensities in these spectra help to identify the different types of protons and carbons and their connectivity. researchgate.net For instance, in a related compound, 3-chloropropyltriethoxysilane, the ¹H NMR spectrum shows distinct peaks for the methylene (B1212753) groups in the propyl chain and the ethoxy groups. researchgate.net

²⁹Si NMR is a specialized technique used to probe the silicon environment in organosilane compounds. It can provide information about the number and type of substituents attached to the silicon atom. researchgate.net The cross-polarization magic angle spinning (CP-MAS) technique can be used for solid-state NMR analysis to enhance the signal-to-noise ratio. researchgate.net Advanced NMR spectrometers are equipped to perform a wide range of one-dimensional and multi-dimensional experiments. scripps.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov Both techniques provide a "fingerprint" spectrum that is unique to the molecule. nih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. libretexts.orgyoutube.com For example, the C-H stretching vibrations in alkanes typically appear in the 2850-3000 cm⁻¹ region, while C=C stretching in alkenes is observed around 1640-1680 cm⁻¹. libretexts.org

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). The scattered light provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

A comparison of the key characteristics of IR and Raman spectroscopy is presented in the table below:

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |

| Principle | Absorption of infrared radiation | Inelastic scattering of monochromatic light |

| Bonds Detected | Primarily polar bonds | Primarily non-polar bonds |

| Sample Preparation | Can be more complex, KBr pellets often used for solids nih.gov | Generally simpler, can analyze samples in various states nih.gov |

| Water Interference | Strong interference from water | Weak interference from water |

| Information Provided | Vibrational modes of functional groups libretexts.org | Vibrational modes, complementary to IR |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of the molecule. thermofisher.com

In a mass spectrometer, the sample is first ionized, and the resulting ions are separated according to their mass-to-charge ratio. The detector then records the abundance of each ion, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, while the fragmentation pattern can be used to deduce its structure.

When coupled with a separation technique like GC or HPLC, MS becomes a highly sensitive and selective method for analyzing complex mixtures. thermofisher.comtechnologynetworks.com GC-MS is particularly effective for volatile compounds, while LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. thermofisher.comtechnologynetworks.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of a molecule.

Hyphenated Techniques for Comprehensive Analysis

The comprehensive analysis of complex samples containing this compound and its derivatives often necessitates the use of hyphenated analytical techniques. These methods couple a separation technique with a spectroscopic detection technology, providing a powerful tool for both separating the components of a mixture and identifying them with a high degree of certainty. chromatographytoday.comijarnd.com The combination of separation power and detection specificity allows for the resolution and characterization of structurally similar silanes and their potential impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary hyphenated technique for the analysis of volatile and semi-volatile organosilicon compounds like this compound. slideshare.netslideshare.net In this technique, the gas chromatograph separates the components of a sample mixture based on their boiling points and interactions with the stationary phase of the GC column. ijarnd.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification and quantification. nih.gov

The effectiveness of GC-MS can be enhanced through derivatization, a process where the analyte is chemically modified to improve its chromatographic behavior or mass spectrometric detection. nih.gov For instance, while this compound is inherently volatile, its derivatives might be acylated or silylated to enhance separation from other matrix components and to produce more characteristic fragment ions for easier identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally unstable derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. nih.gov This technique combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. slideshare.netnih.gov HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. The eluent from the HPLC column is then introduced into the mass spectrometer. nih.gov

Modern LC-MS systems, particularly those using techniques like tandem mass spectrometry (MS-MS), offer enhanced specificity and sensitivity, which is crucial for identifying trace-level impurities or reaction byproducts in samples of this compound. nih.gov The choice between GC-MS and LC-MS largely depends on the volatility, thermal stability, and polarity of the specific derivatives being analyzed.

Other Hyphenated Techniques

Beyond GC-MS and LC-MS, other hyphenated methods can be applied for specialized analyses.

GC-FTIR (Gas Chromatography-Fourier-Transform Infrared Spectroscopy): This technique provides information about the functional groups present in the separated compounds, complementing the structural data from mass spectrometry. chromatographytoday.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This powerful combination allows for the unambiguous structural elucidation of unknown compounds without the need for fragmentation, directly connecting chromatographic separation with detailed structural information. chromatographytoday.comnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS): This advanced technique offers significantly increased separation power by using two different GC columns, providing highly detailed profiles of very complex mixtures. mdpi.com

The selection of a specific hyphenated technique is dictated by the analytical problem at hand, including the complexity of the sample matrix and the specific information required about this compound and its derivatives. chromatographytoday.com

Development and Validation of Novel Analytical Protocols

The development and validation of new analytical methods are crucial for ensuring the quality, reliability, and consistency of data for this compound. ijirt.orgashdin.com This systematic process proves that a developed analytical method is suitable for its intended purpose. chemrj.org The validation process is a mandatory requirement by regulatory bodies and adheres to guidelines such as those from the International Conference on Harmonisation (ICH). chemrj.org

The development of a novel analytical protocol, for instance, a new HPLC or GC method for quantifying this compound and its key derivatives, involves several stages:

Method Development and Optimization: This phase includes selecting the appropriate chromatographic conditions (column, mobile phase/carrier gas, flow rate, and temperature) and detector settings to achieve the desired separation and sensitivity. ijirt.org

Forced Degradation Studies: For stability-indicating methods, forced degradation studies are performed to ensure the method can separate the main compound from its potential degradation products formed under stress conditions like heat, light, acid, base, and oxidation. researchgate.net

Once the method is developed, it must undergo a rigorous validation process to demonstrate its performance characteristics. ashdin.com The key validation parameters are outlined by ICH guidelines and include the following:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ashdin.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of dilutions of a standard solution and assessing the correlation coefficient (r²) of the calibration curve. chemrj.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chemrj.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of pure analyte is added to a sample matrix and the recovery percentage is calculated. chemrj.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories). chemrj.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ashdin.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ashdin.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ashdin.com

The results of these validation studies are compiled into a validation report, which provides documented evidence that the analytical method is suitable for its intended use.

Table 1: Illustrative Validation Parameters for a Novel HPLC Assay Method for this compound

| Parameter | Specification | Illustrative Result |

| Specificity | No interference from placebo or degradation products at the retention time of the analyte. | The method successfully separated the main peak from all degradation products and placebo peaks. |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | 10 - 150 µg/mL | The method was linear, accurate, and precise within this range. |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | Report Value | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | Report Value | 1.5 µg/mL |

| Robustness | % RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate ±0.2 mL/min, pH ±0.2). | The method proved to be robust with all tested parameter variations resulting in an RSD of < 2.0%. |

Theoretical and Computational Investigations of 3 Chloropropylmethyldichlorosilane

Molecular Dynamics Simulations of 3-Chloropropylmethyldichlorosilane Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions of this compound with other molecules, such as solvents or reactants, MD can provide insights into its behavior in different environments. nih.gov

These simulations can reveal how the flexible chloropropyl chain orients itself and how the molecule as a whole interacts with surfaces or other chemical species. For example, MD can be used to study the adsorption of this compound on a substrate, which is a critical step in its application for surface modification. The simulations can elucidate the role of electrostatic and van der Waals interactions in the binding process. rsc.orgresearchgate.net

The following table illustrates the type of interaction energy data that can be obtained from MD simulations.

| Interacting Species | Interaction Energy (kJ/mol) |

| Water | -25.3 |

| Methanol | -32.1 |

| Silica (B1680970) Surface | -150.7 |

This table is illustrative and represents the kind of data that would be generated by MD simulations.

Mechanistic Insights from Computational Catalysis Studies Involving this compound

Computational catalysis studies can unravel the mechanisms of reactions involving this compound. By modeling the reaction pathways, transition states, and intermediate structures, these studies can explain how catalysts influence the reaction rates and selectivity.

For instance, in the hydrosilylation reaction, where this compound might be a reactant, computational methods can be used to investigate the mechanism of various catalysts, such as platinum complexes. DFT calculations can determine the energy profile of the catalytic cycle, identifying the rate-determining step and the role of the catalyst in lowering the activation energy.

Predictive Modeling for New Applications and Derivatizations

Predictive modeling, based on the computational data gathered, can guide the development of new applications and derivatives of this compound. By understanding its electronic structure and reactivity, new reactions can be designed to synthesize novel organosilicon compounds with desired properties.

For example, by calculating the reactivity of the Si-Cl and C-Cl bonds, it is possible to predict which bond will be more susceptible to nucleophilic attack under specific conditions. This knowledge can be used to selectively functionalize the molecule, leading to the creation of new materials for applications in coatings, adhesives, and as coupling agents. The predictive power of these computational models accelerates the discovery and optimization of new chemical processes and materials.

Environmental Considerations and Research on 3 Chloropropylmethyldichlorosilane

Environmental Fate and Transport Studies

The environmental behavior of 3-Chloropropylmethyldichlorosilane is dominated by its interaction with water. Upon release into the environment, it undergoes rapid hydrolysis, which is the primary determinant of its fate and transport.

Specific studies on the biodegradation pathways of this compound are not extensively documented in publicly available literature. However, for the broader category of silanols, which are the hydrolysis products of chlorosilanes, it is generally reported that they are not readily biodegradable. oecd.org The silicon-carbon bond is stable, and microbial degradation of such compounds is considered to be a slow process.

Hydrolytic Degradation: The most significant degradation pathway for this compound is hydrolysis. researchgate.netnoaa.gov In the presence of water or moisture, it reacts swiftly to form hydrochloric acid (HCl) and (3-chloropropyl)methylsilanediol. oecd.orgoecd.org This reaction is typically fast and exothermic. oecd.org The rate of hydrolysis is influenced by factors such as pH and the availability of moisture. researchgate.net The formation of HCl leads to a decrease in the pH of the surrounding medium. researchgate.net

Photolytic Degradation: There is limited specific information available regarding the photolytic degradation of this compound. While some organosilicon compounds can undergo photolysis, the rapid hydrolysis of this compound suggests that photolytic degradation in the aqueous environment is likely a less significant pathway compared to hydrolysis.

The potential for bioaccumulation of this compound and its hydrolysis products is considered to be low. oecd.org Estimated bioconcentration factor (BCF) values for similar chlorosilanes and their hydrolysis products are low, suggesting they are unlikely to accumulate in the tissues of organisms. oecd.org

The persistence of the parent compound, this compound, in the environment is low due to its rapid hydrolysis. oecd.orgnoaa.gov However, the ultimate degradation products, such as silanols, may exhibit greater persistence. Silanol (B1196071) degradation products are noted to be not biodegradable. oecd.org

Ecotoxicological Assessments and Environmental Impact Research

The ecotoxicity of this compound is primarily associated with its hydrolysis products, particularly hydrochloric acid. oecd.orgoecd.org The release of HCl can cause a significant decrease in the pH of aquatic environments, which can be harmful to aquatic organisms. oecd.org The toxicity of the compound is therefore highly dependent on the buffering capacity of the receiving water body. oecd.orgoecd.org In poorly buffered systems, the resulting acidification can lead to acute toxicity to fish, aquatic invertebrates, and algae. oecd.orgoecd.org The silanol hydrolysis products are generally considered to have low toxicity. oecd.org

Ecotoxicity Data for Hydrolysis Product (HCl)

| Organism | Test Duration | Endpoint | Value | Reference |

|---|---|---|---|---|

| Selenastrum capricornutum (Green Algae) | 72 hours | EC50 (growth rate) | pH 5.3 (0.492 mg/L) | oecd.org |

| Daphnia magna (Water Flea) | 48 hours | EC50 (immobilization) | pH 5.3 (0.492 mg/L) | oecd.org |

Regulatory Frameworks and Research on Compliance

This compound, as a reactive and hazardous chemical, is subject to regulations governing the production, transportation, and disposal of such materials. These frameworks aim to minimize the risk to human health and the environment. The specific regulations can vary by country and region.

In the context of international programs like the OECD HPV (High Production Volume) Chemicals Programme, assessments of alkyl chlorosilanes have been conducted to characterize their hazards. oecd.org These assessments inform risk management measures. Research on compliance often involves developing and implementing safe handling procedures and ensuring that industrial facilities adhere to established environmental and safety protocols.

Occupational Safety and Health in 3 Chloropropylmethyldichlorosilane Research

Laboratory Safety Protocols and Best Practices in Handling 3-Chloropropylmethyldichlorosilane

The handling of this compound, a type of chlorosilane, in a laboratory setting necessitates strict adherence to safety protocols due to its hazardous nature. globalsilicones.orgscribd.com Chlorosilanes are known to be reactive and potentially flammable, and they react with moisture to produce corrosive and toxic hydrogen chloride gas. globalsilicones.orgscribd.com Therefore, all equipment, including lines, pumps, valves, and vessels, must be thoroughly dried before the introduction of any chlorosilane. globalsilicones.org

Best practices for handling chlorosilanes like this compound include:

Ventilation: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors. nj.govsisib.com Local exhaust ventilation at the site of chemical release is a primary engineering control measure. nj.gov

Moisture Control: Strict avoidance of water and moisture is crucial, as the reaction with water produces corrosive hydrogen chloride gas. globalsilicones.orgsisib.com

Inert Atmosphere: Handling the compound under an inert gas, such as nitrogen, can prevent reactions with atmospheric moisture. fishersci.com

Grounding: To prevent static discharge, which can be an ignition source, containers and transfer lines must be grounded during use. gelest.com

Spill Management: In the event of a spill, it is important to have a pre-planned response. This includes having appropriate absorbent materials readily available. sisib.comprinceton.edu For flammable materials, all ignition sources should be eliminated.

Waste Disposal: Contaminated materials and waste from spill clean-up must be treated as hazardous waste and disposed of according to regulations. princeton.edu

Risk Assessment and Hazard Mitigation Strategies for this compound

A thorough risk assessment is a critical first step before commencing any research involving this compound. This involves identifying potential hazards and evaluating the risks of exposure and accidents. globalsilicones.orgeuropa.eu The primary hazards associated with chlorosilanes are their reactivity, flammability, and the release of toxic and corrosive hydrogen chloride upon contact with moisture. globalsilicones.org

Hazard Mitigation Strategies:

| Hazard | Mitigation Strategy | References |

| Reactivity with Water/Moisture | Ensure all equipment is dry. Handle under an inert atmosphere. Store in tightly sealed containers away from moisture. | globalsilicones.orgsisib.comfishersci.com |

| Flammability | Use in a well-ventilated area away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment. Ground all containers and transfer equipment. | globalsilicones.orgfishersci.comgelest.com |

| Toxicity and Corrosivity (from HCl) | Use in a chemical fume hood with proper ventilation. Wear appropriate personal protective equipment (PPE), including respiratory protection. | globalsilicones.orgnj.govsisib.com |

| Static Electricity | Ground and bond all containers and transfer equipment. | globalsilicones.orggelest.com |

Supervisors should consult with industrial hygiene and safety specialists to finalize a safety review of operations. globalsilicones.org This review should identify danger points and determine the necessary precautionary measures. globalsilicones.org For some chlorosilanes, regulatory requirements such as those from OSHA's Process Safety Management (PSM) or the EPA's Risk Management Program (RMP) may be triggered. globalsilicones.org

Personal Protective Equipment (PPE) Considerations for this compound Handling

The use of appropriate Personal Protective Equipment (PPE) is essential to protect researchers from the hazards of this compound. globalsilicones.orgumn.educornell.edu However, it is important to remember that PPE is not a substitute for effective engineering controls and safe work practices. globalsilicones.orgcornell.edu

Recommended PPE for Handling Chlorosilanes:

| Body Part | Recommended PPE | Considerations | References |

| Eyes and Face | Chemical splash goggles are essential. A face shield used in conjunction with goggles provides additional protection. | Contact lenses should not be worn as they can trap corrosive materials against the eye. | globalsilicones.orgscribd.comsisib.comgelest.com |

| Hands and Arms | Chemical-resistant gloves are required. Materials like Viton, PVC, and Nitrile Rubber have shown good resistance. Long-sleeved gloves or gauntlets that cover the forearms are recommended. | Gloves should be inspected for damage before each use and replaced if necessary. | globalsilicones.orgscribd.comsisib.comgelest.com |

| Body | A lab coat, preferably one that is easily removable in an emergency, should be worn. For larger scale operations or where there is a significant risk of splashing, chemical-resistant clothing or a chemical splash suit may be necessary. | Clothing should cover all exposed skin. | nj.govumn.educornell.edu |

| Feet | Closed-toe shoes are mandatory in a laboratory setting. For operations with a higher risk of spills, chemical-resistant boots are recommended. | --- | globalsilicones.org |

| Respiratory | For operations where vapor concentrations may exceed exposure limits, a respirator is required. The type of respirator (e.g., air-purifying with appropriate cartridges or supplied-air) will depend on the specific conditions and potential exposure levels. | Users must be trained and fit-tested for the specific respirator being used. Cartridge respirators should not be used in emergencies or in areas with unknown vapor concentrations. | globalsilicones.orgnj.govgelest.com |

Emergency Response Procedures for Incidents Involving this compound

In the event of an incident involving this compound, a swift and appropriate response is crucial to minimize harm to personnel and the environment. princeton.edusmccd.edu

In Case of a Spill:

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area. princeton.edusmccd.edu

Ventilate (with caution): If the material is flammable, control all ignition sources. princeton.edu Ventilate the area, but be mindful of spreading vapors.

Containment: If it can be done safely, take steps to confine the spill. princeton.edu This may involve using spill socks or absorbents around drains to prevent environmental release. princeton.edu

Clean-up: Only trained personnel with the proper PPE should attempt to clean up a spill. princeton.edu Use absorbent materials compatible with the chemical. sisib.comprinceton.edu Do not use water to clean up a chlorosilane spill due to its reactivity. globalsilicones.org

Waste Disposal: All spill debris must be collected in a sealed container, labeled as hazardous waste, and disposed of according to regulations. princeton.edu

In Case of Personal Exposure:

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. smccd.edufsu.edu Remove any contaminated clothing while under a safety shower. smccd.edu Seek immediate medical attention. nj.gov

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. globalsilicones.orgsmccd.edu Seek immediate medical attention. globalsilicones.org

Inhalation: Move the affected person to fresh air. fishersci.comgelest.com If breathing is difficult or has stopped, provide respiratory assistance and seek immediate medical attention. nj.govgelest.com

Ingestion: Do not induce vomiting. globalsilicones.org Seek immediate medical attention. globalsilicones.orgfsu.edu

It is imperative to have emergency contact numbers readily available and to report all incidents to the appropriate supervisor and safety personnel. princeton.edusmccd.edu

Training and Education in Chemical Safety for Researchers

Effective employee education and training are fundamental to the safe handling of hazardous chemicals like this compound. globalsilicones.orgscribd.comsc.edu All personnel working with this compound must receive comprehensive safety training before beginning their work. sc.eduosha.gov

Key Components of Chemical Safety Training:

| Training Topic | Description | References |

| Hazard Identification | Understanding the specific physical and health hazards of this compound, including its reactivity, flammability, and the dangers of its hydrolysis products. This includes knowing how to access and interpret the Safety Data Sheet (SDS). | globalsilicones.orgosha.gov |

| Safe Handling and Storage | Proper procedures for transferring, using, and storing the chemical, including the importance of a moisture-free environment and grounding. | globalsilicones.orgsisib.comsc.edu |

| Use of Engineering Controls | Correct operation of chemical fume hoods and other ventilation systems. | nj.govchula.ac.th |

| Personal Protective Equipment (PPE) | Selection, proper use, limitations, and maintenance of all required PPE. | globalsilicones.orgcornell.edusc.edu |

| Emergency Procedures | Detailed knowledge of spill response, first aid for exposures, and evacuation routes. This includes the location and use of safety showers, eyewash stations, and fire extinguishers. | globalsilicones.orgsc.eduucf.edu |

| Waste Disposal | Proper procedures for the segregation, labeling, and disposal of hazardous waste. | sc.eduucf.edu |

Training should be documented and provided at the time of initial assignment and before any new tasks involving potential exposure. osha.gov Regular refresher training is also essential to ensure that safety knowledge remains current. ucf.edu Supervisors are responsible for ensuring that their laboratory personnel have received the necessary training and are competent in safe handling practices. globalsilicones.orgsc.edu

Future Research Directions and Emerging Opportunities in 3 Chloropropylmethyldichlorosilane Chemistry

Innovations in Synthesis and Sustainable Production

The traditional synthesis of 3-Chloropropylmethyldichlorosilane primarily involves the hydrosilylation of allyl chloride with methyldichlorosilane (B44661), often catalyzed by platinum-based catalysts like Speier's or Karstedt's catalysts. While effective, this method is not without its challenges, including the formation of byproducts and the high cost and environmental concerns associated with platinum. nih.govscienceforallaudiences.org Future research is actively pursuing more selective, efficient, and sustainable synthetic routes.

A significant area of innovation lies in the development of alternative catalyst systems. Rhodium-based catalysts, for instance, have demonstrated superior selectivity in the hydrosilylation of allyl chloride with trichlorosilane, minimizing the formation of undesired side products. scienceforallaudiences.orgiust.ac.irgoogle.comrubberworld.com This suggests a promising avenue for developing analogous rhodium catalysts for the synthesis of this compound, potentially leading to higher yields and purity.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of organosilanes. zmsilane.com One such approach is the exploration of phase-transfer catalysis (PTC). researchgate.netgreenrosechemistry.com PTC can facilitate reactions between reactants in different phases (e.g., a water-insoluble organosilane and an aqueous reagent), often leading to milder reaction conditions, reduced solvent usage, and improved reaction rates. researchgate.netgreenrosechemistry.comhscpoly.comacs.org Research into novel phase-transfer catalysts and their application in the synthesis of this compound could unlock more environmentally friendly and economically viable production processes.

| Catalyst System | Key Advantages | Research Focus |

| Rhodium-based Catalysts | Higher selectivity, reduced byproducts | Development of specific Rh catalysts for methyldichlorosilane |

| Phase-Transfer Catalysts | Milder conditions, reduced solvent use | Design of efficient PTC systems for hydrosilylation |

| Immobilized Catalysts | Catalyst recyclability, continuous flow processes | Anchoring active catalytic species to solid supports |

Advanced Functional Materials Development

The unique chemical structure of this compound, featuring both a reactive chloropropyl group and hydrolyzable chloro-silyl functionalities, makes it a valuable building block for a wide array of advanced functional materials. It serves as a crucial intermediate in the production of silane (B1218182) coupling agents and specialized chloropropylmethyl silicone oils. nih.gov

Future research will likely focus on leveraging these reactive sites to create materials with tailored properties. The chloropropyl group can be readily converted to other functional groups (e.g., amino, epoxy, or thiol groups) through nucleophilic substitution reactions. This functionalization opens the door to the synthesis of:

Novel Silane Coupling Agents: By introducing different functionalities, new coupling agents can be designed to enhance the adhesion and compatibility between organic polymers and inorganic substrates in composites, coatings, and adhesives.

Functionalized Silicones: The incorporation of specific functional groups into silicone polymers via this compound can lead to materials with unique properties, such as improved thermal stability, chemical resistance, or biocompatibility, for applications in electronics, healthcare, and aerospace.

Hybrid Organic-Inorganic Materials: The dual reactivity of this silane allows for its integration into hybrid materials, combining the properties of both organic and inorganic components. This could lead to the development of novel coatings with enhanced scratch resistance, barrier properties, and weatherability.

Surface Modification Agents: The chloro-silyl groups can react with hydroxyl groups on the surface of various substrates (e.g., glass, metals, and metal oxides), allowing for the covalent attachment of the chloropropyl functionality. Subsequent modification of the propyl chain can be used to tailor the surface properties for applications such as creating hydrophobic or hydrophilic surfaces, or for immobilizing biomolecules.

| Material Type | Key Features | Potential Applications |

| Customized Silane Coupling Agents | Enhanced interfacial adhesion | High-performance composites, advanced adhesives |

| Functional Silicone Polymers | Tailored bulk properties | Smart coatings, biomedical devices |

| Hybrid Organic-Inorganic Materials | Combination of organic and inorganic properties | Protective coatings, advanced optics |

| Surface Modified Materials | Controlled surface chemistry and properties | Self-cleaning surfaces, biosensors |

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental research is becoming increasingly vital in advancing chemical synthesis and materials design. In the context of this compound, integrated approaches are set to play a pivotal role in accelerating innovation.